2-Bromo-1-methyl-1H-indole
Overview
Description
2-Bromo-1-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The bromine atom at the second position and the methyl group at the first position of the indole ring confer unique chemical properties to this compound.
Synthetic Routes and Reaction Conditions:
Bartoli Indole Synthesis: One common method for synthesizing this compound involves the Bartoli indole synthesis.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale bromination processes using N-bromosuccinimide due to its efficiency and selectivity .
Types of Reactions:
Electrophilic Substitution: this compound can undergo further electrophilic substitution reactions at the available positions on the indole ring.
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted indole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines can be used under basic or neutral conditions.
Major Products:
- The major products formed from these reactions depend on the nature of the substituents introduced. For example, nucleophilic substitution with sodium azide can yield 2-azido-1-methyl-1H-indole .
Mechanism of Action
Target of Action
2-Bromo-1-methyl-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological activities . These interactions can result in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Scientific Research Applications
2-Bromo-1-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: Indole derivatives, including this compound, are studied for their potential antiviral, anticancer, and antimicrobial activities.
Material Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
1-Methyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1H-indole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
5-Bromo-1-methyl-1H-indole: Bromine is at a different position, leading to different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
2-bromo-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBTVYFUVWJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530377 | |
Record name | 2-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89246-30-0 | |
Record name | 2-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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